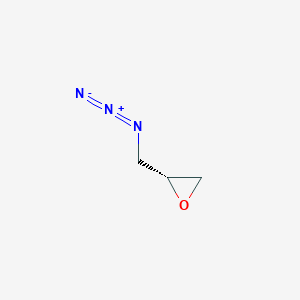

(R)-2-(Azidomethyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-2-(Azidomethyl)oxirane” is a type of oxetane, a four-membered ring compound . Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

Synthesis Analysis

The synthesis of oxetane derivatives like “®-2-(Azidomethyl)oxirane” has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . A specific example is the synthesis of a series of novel hyperbranched azido polymers namely poly-3-azidomethyl-3-hydroxymethyl oxetanes (HBPAMHMOs) using cationic ring opening polymerization .

Molecular Structure Analysis

The four-membered oxetane ring is a key structural feature of “®-2-(Azidomethyl)oxirane”. This structure has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

Chemical Reactions Analysis

Oxetanes, including “®-2-(Azidomethyl)oxirane”, are known to undergo a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . New and interesting reactions of the oxirane group have been described that provide new routes to other heterocyclic ring systems and functional groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of oxetanes like “®-2-(Azidomethyl)oxirane” are influenced by their four-membered ring structure . They have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

Scientific Research Applications

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a new, synthetic, enantiopure chiral resolution reagent. It is derived from enantiopure (2S,3S)-phenylglycidol and reacts with various α-chiral primary and secondary amines through regioselective ring-opening. The resulting diastereomeric products can be easily identified and quantified by 19F, 1H, and 13C NMR, and HPLC, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Synthesis of Antifungal Azoles

Optically active oxiranes like (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol and its stereoisomers, which are synthesized from optically active oxiranes, demonstrate potent antifungal activity both in vitro and in vivo. These compounds are prepared from methyl (R)-lactate through a stereocontrolled manner involving a key Grignard reaction (Tasaka et al., 1993).

Stereoselective Synthesis

A study demonstrates the synthesis of fluorinated chirons through stereoselective oxirane formation by reacting diazomethane on 1-fluoro-3-arylsulfinyl-2-propanone and subsequent ring opening by selected nucleophiles. This process is vital for understanding the influence of reaction conditions on chemo-and stereoselectivity (Arnone et al., 1995).

Rotational Spectroscopy

The pre-reactive complex formed by oxirane and ClF has been characterized using rotational spectra, revealing insights into the molecular interaction and structure of such complexes. This research contributes to understanding the angular geometry of pre-reactive complexes involving oxiranes (Bloemink et al., 1996).

Reactions with Azides

Research on the reaction of tetrahydropyranyl azides with 5-R-bicyclo[2.2.1]-2-heptenes highlights the formation of N-tetrahydropyranylaziridines with 100% stereoselectivity. This is achieved by opening the oxirane ring in epoxytetrahydropyrans with sodium azide (Vasil'eva et al., 1997).

Mechanism of Action

Future Directions

The future directions for compounds like “®-2-(Azidomethyl)oxirane” could involve further exploration of their synthesis, reactivity, and applications. For instance, antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . Additionally, macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that are capable of interrogating extended protein interfaces .

properties

IUPAC Name |

(2R)-2-(azidomethyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOGDEOQBIUNTR-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)

![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)

![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)

![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)

![3-({2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2355851.png)

![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)